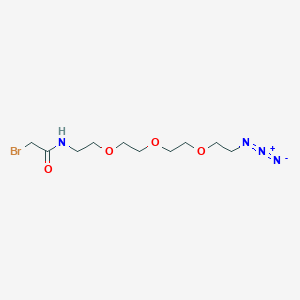

Bromoacetamido-PEG3-Azide

Descripción general

Descripción

Bromoacetamido-PEG3-Azide: is a polyethylene glycol (PEG)-based compound that features both a bromoacetamido group and an azide group. This compound is widely used in bioconjugation and click chemistry applications due to its ability to form stable linkages with various biomolecules. The bromoacetamido group is reactive towards thiols, while the azide group participates in copper-catalyzed azide-alkyne cycloaddition reactions, making it a versatile tool in chemical biology and medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Bromoacetamido-PEG3-Azide typically involves the following steps:

PEGylation: Polyethylene glycol (PEG) is functionalized with an azide group.

Bromoacetamidation: The azide-functionalized PEG is then reacted with bromoacetyl chloride to introduce the bromoacetamido group.

Reaction Conditions:

PEGylation: This step is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Bromoacetamidation: This step is performed under mild conditions, typically at room temperature, to avoid degradation of the PEG chain

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure high purity and yield .

Análisis De Reacciones Químicas

Thiol-Alkylation via Bromoacetamide Group

The bromoacetamide moiety reacts selectively with free thiols (-SH) under mild alkaline conditions (pH >8.0) through nucleophilic substitution. This reaction forms stable thioether bonds, making it ideal for protein/antibody conjugation and thiol-capping applications .

Key Reaction Parameters:

Mechanism :

The reaction proceeds via an S2 mechanism, with the thiolate ion attacking the electrophilic bromoacetamide carbon .

Applications :

Azide-Alkyne Click Chemistry

The terminal azide group participates in two types of bioorthogonal reactions:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reacts with terminal alkynes in the presence of Cu(I) to form 1,2,3-triazoles :

Reaction :

| Parameter | Details | Source |

|---|---|---|

| Catalysts | CuSO/sodium ascorbate | |

| Reaction Time | 1–4 h | |

| Yield | >90% (reported for PEG-azide analogs) |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Reacts with cyclooctynes (e.g., DBCO, BCN) without metal catalysts :

Reaction :

| Parameter | Details | Source |

|---|---|---|

| Reaction Time | 2–24 h | |

| Solvent Compatibility | Aqueous buffers, DMSO |

Applications :

- Functionalizing nanoparticles for targeted drug delivery .

- Crosslinking hydrogels in tissue engineering .

Comparative Reactivity Table:

| Reaction Type | Rate Constant (k) | Half-Life (t) | Conditions | Source |

|---|---|---|---|---|

| Thiol alkylation | 10–10 Ms | ~5 min (pH 8.5) | 25°C, PBS buffer | |

| CuAAC | 10–10 s | 1–2 h | 37°C, Cu(I) | |

| SPAAC | 10–10 Ms | 4–6 h | 25°C, no catalyst |

Stability Advantages :

- Bromoacetamide outperforms maleimide in stability at pH >8.0 .

- PEG spacer enhances solubility (up to 50 mg/mL in water) .

Optimization Guidelines:

- Solubility : Use polar solvents (DMSO, methanol) for stock solutions .

- Storage : -20°C under inert atmosphere to prevent hydrolysis .

- Quenching : Excess thiols or azides removed via dialysis or size-exclusion chromatography .

Research Findings

- Antibody Rebridging : this compound enabled site-specific conjugation of trastuzumab with cytotoxic payloads, achieving >95% rebridging efficiency .

- SPAAC in Vivo : Copper-free click reactions with DBCO-modified lipids showed >80% conjugation efficiency in mouse models .

This compound’s versatility in orthogonal conjugation strategies makes it indispensable in modern bioconjugation workflows.

Aplicaciones Científicas De Investigación

Bioconjugation Applications

Bromoacetamido-PEG3-Azide is primarily used as a crosslinker in bioconjugation processes. The azide group allows for bioorthogonal reactions via click chemistry, facilitating the formation of stable triazole linkages with alkyne partners. This property is particularly beneficial for:

- Thiol Labeling : The bromoacetamido moiety reacts with free thiols at alkaline pH, making it suitable for thiol capping and labeling in proteins and peptides .

- Antibody-Drug Conjugates (ADCs) : It serves as a linker in the synthesis of ADCs, enhancing the therapeutic efficacy of antibodies by delivering cytotoxic agents directly to cancer cells .

Drug Delivery Systems

The compound's hydrophilic PEG spacer improves the solubility of conjugated molecules in aqueous environments, which is crucial for drug delivery applications. Specific uses include:

- Targeted Drug Delivery : The azide functionality enables selective conjugation to drug carriers that release therapeutics at target sites through click chemistry reactions .

- Polymer Micelles : this compound can be incorporated into polymeric systems to form micelles that encapsulate drugs, improving their bioavailability and reducing systemic toxicity .

Diagnostic Applications

In diagnostics, this compound plays a role in:

- Immunoassays : It is utilized in enzyme-linked immunosorbent assays (ELISA) and chemiluminescence immunoassays (CLIA) for labeling antibodies and antigens .

- Fluorescent Labeling : The compound can be employed to attach fluorescent tags to biomolecules for imaging and detection purposes .

Data Table of Applications

| Application Area | Specific Use Case | Mechanism/Reaction Type |

|---|---|---|

| Bioconjugation | Thiol labeling | Nucleophilic substitution with thiols |

| Drug Delivery | Targeted delivery using polymer micelles | Click chemistry for drug release |

| Diagnostic Assays | ELISA and CLIA | Antibody-antigen conjugation |

| Antibody-Drug Conjugates (ADCs) | Synthesis of ADCs | Stable triazole linkage formation |

Case Studies

-

Targeted Drug Delivery Using Click Chemistry :

A study demonstrated the use of this compound in synthesizing a prodrug that activates at specific tumor sites via bioorthogonal click reactions. This approach enhanced drug efficacy while minimizing side effects by ensuring localized drug release . -

Development of Immunoassays :

Research highlighted the effectiveness of this compound in creating sensitive immunoassays for disease biomarkers. The azide's ability to form stable conjugates improved assay sensitivity and specificity . -

Synthesis of Antibody-Drug Conjugates :

A recent publication detailed the successful incorporation of this compound into ADCs targeting specific cancer cells. The study reported enhanced therapeutic outcomes due to precise targeting facilitated by the compound's properties .

Mecanismo De Acción

Molecular Targets and Pathways:

Thiol-Reactive: The bromoacetamido group reacts with thiol groups on proteins and other biomolecules, forming stable thioether bonds.

Click Chemistry: The azide group undergoes CuAAC reactions with alkyne-functionalized molecules, forming triazole linkages.

Pathways Involved:

Comparación Con Compuestos Similares

Bromoacetamido-PEG4-Azide: Similar structure but with a longer PEG chain, offering increased solubility and flexibility.

Bromoacetamido-PEG2-Azide: Shorter PEG chain, which may result in reduced solubility and flexibility compared to Bromoacetamido-PEG3-Azide.

Azido-PEG3-Acid: Lacks the bromoacetamido group, making it less versatile for thiol-reactive applications.

Uniqueness:

Actividad Biológica

Bromoacetamido-PEG3-Azide is a specialized compound utilized primarily in bioconjugation and drug delivery systems, particularly within the realm of PROTAC (PROteolysis TArgeting Chimera) technology. This compound features a bromoacetamido moiety for thiol-reactivity and an azide group that enables click chemistry reactions, making it a versatile tool in molecular biology and medicinal chemistry.

- Molecular Formula : C₁₀H₁₉BrN₄O₄

- Molecular Weight : 339.19 g/mol

- Purity : ≥95%

- CAS Number : 940005-81-2

- Solubility : Soluble in organic solvents such as methylene chloride, methanol, acetone, acetonitrile, DMF, or DMSO .

This compound operates through two primary mechanisms:

- Thiol Reaction : The bromoacetamido group reacts chemoselectively with free thiols at pH levels above 8.0, providing an alternative to maleimide-based conjugation strategies. This property is particularly useful when working with biomolecules that require stability at higher pH levels .

- Click Chemistry : The azide group allows for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC), facilitating the attachment of various alkyne-containing molecules. This reaction is pivotal in creating complex bioconjugates and enhancing the pharmacological properties of therapeutic agents .

Biological Activity

This compound has demonstrated significant biological activity across various applications:

- Antibody-Drug Conjugates (ADCs) : Its ability to selectively conjugate drugs to antibodies enhances targeted delivery, improving therapeutic efficacy while minimizing off-target effects.

- Cell Signaling Modulation : The compound is involved in pathways related to apoptosis, autophagy, and immune response modulation, making it relevant for studies in cancer therapy and immunology .

- Nanotechnology Applications : It plays a role in drug release systems and the development of new materials, particularly in the synthesis of functionalized nanoparticles for targeted therapy .

Table 1: Summary of Biological Activities

Case Study: PROTAC Development

A study demonstrated the use of this compound in developing a PROTAC targeting a specific oncoprotein. The compound facilitated the formation of a stable link between the E3 ligase ligand and the target protein via click chemistry, leading to effective degradation of the oncoprotein in cellular assays. This approach showcased the potential for targeted cancer therapies utilizing this compound as a critical component in PROTAC design .

Propiedades

IUPAC Name |

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-bromoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrN4O4/c11-9-10(16)13-1-3-17-5-7-19-8-6-18-4-2-14-15-12/h1-9H2,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPRHBHFKQEZTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCN=[N+]=[N-])NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.